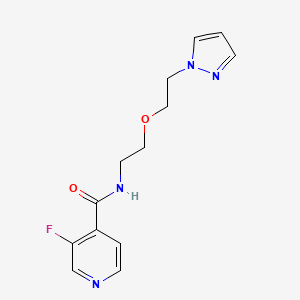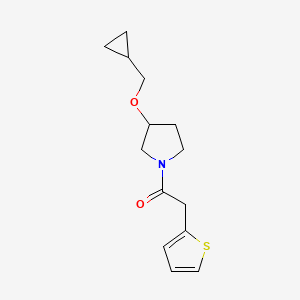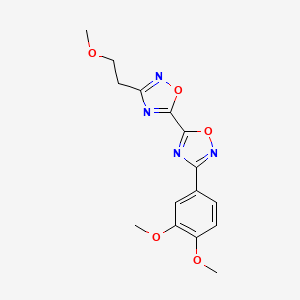![molecular formula C19H11Cl2N3O B2869061 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline CAS No. 478029-24-2](/img/structure/B2869061.png)
5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline” is a chemical compound with the molecular formula C19H11Cl2N3O and a molecular weight of 368.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound . The compound also contains a pyrimidinyl group and a chlorophenyl group .Aplicaciones Científicas De Investigación
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
Research conducted by Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, focusing on their applications in organic-inorganic photodiode fabrication. The study demonstrated that these derivatives, specifically the chlorophenyl-substituted variants, show significant potential in photodiode applications due to their rectification behavior and photovoltaic properties under both dark and illumination conditions. This suggests their utility in the development of efficient photodiodes for electronic and photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
The same team of researchers also investigated the structural and optical properties of similar quinoline derivatives, shedding light on their nanocrystalline structure and optical behavior upon thermal deposition. Their findings contribute valuable insights into the material's properties, which could inform further research and development in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antitumor Activity
Insuasty et al. (2013) synthesized novel pyrimido[4,5‐b]quinolin‐4‐ones, evaluating their potential antitumor activity. One compound exhibited remarkable activity against 46 cancer cell lines, highlighting the therapeutic potential of these synthesized compounds in cancer treatment. This represents a significant step forward in the search for new anticancer agents (Insuasty et al., 2013).
Development of Novel Rhenium(V) Complexes
Research on 8-hydroxyquinoline derivatives, including chlorophenyl-substituted compounds, by Machura et al. (2012), focused on their interaction with rhenium to form novel complexes. These complexes were characterized spectroscopically and structurally, providing insights into their potential applications in catalysis, imaging, and as antimicrobial agents, demonstrating the versatility of quinoline derivatives in creating functional materials (Machura et al., 2012).
Propiedades
IUPAC Name |
5-chloro-8-[5-(4-chlorophenyl)pyrimidin-2-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O/c20-14-5-3-12(4-6-14)13-10-23-19(24-11-13)25-17-8-7-16(21)15-2-1-9-22-18(15)17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEENKUSHZKCMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)

![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)


![4-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2868997.png)
![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2868999.png)
![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)
